2-(Cyclohexylethynyl)-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NS |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2-(2-cyclohexylethynyl)-1,3-thiazole |
InChI |
InChI=1S/C11H13NS/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h8-10H,1-5H2 |
InChI Key |
YVJRUWFRBBPSLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C#CC2=NC=CS2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Cyclohexylethynyl 1,3 Thiazole
Classical and Contemporary Approaches to 1,3-Thiazole Ring Construction
The formation of the 1,3-thiazole core is a foundational step in the synthesis of the target compound. Several named reactions have been established for this purpose, each with its own mechanistic features and substrate scope.
Hantzsch Thiazole (B1198619) Synthesis and its Mechanistic Nuances
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a widely recognized and high-yielding method for creating thiazole rings. chemhelpasap.comsynarchive.com The reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com
The mechanism of the Hantzsch synthesis begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting intermediate leads to the formation of the aromatic thiazole ring. chemhelpasap.com The process is often carried out in a suitable solvent like methanol (B129727) and can be facilitated by heating. chemhelpasap.com The versatility of this method allows for the synthesis of thiazoles with various substituents at the 2, 4, and 5-positions by choosing the appropriate starting materials. encyclopedia.pub
A plausible mechanism for a generalized Hantzsch thiazole synthesis is outlined below:
Nucleophilic Attack: The sulfur of the thioamide attacks the α-carbon of the α-haloketone.
Intermediate Formation: An intermediate is formed after the displacement of the halide.
Cyclization: The nitrogen atom attacks the carbonyl carbon to form a five-membered ring.
Dehydration: Elimination of a water molecule results in the final thiazole product.
Recent modifications to the Hantzsch synthesis have focused on developing more environmentally friendly procedures. One such approach involves a one-pot, three-component reaction of an α-haloketone, thiourea, and a substituted benzaldehyde (B42025) using a reusable silica-supported tungstosilisic acid catalyst under ultrasonic irradiation. nih.gov
Gabriel and Cook-Heilbron Synthetic Routes to Thiazole Scaffolds
The Gabriel synthesis of thiazoles involves the cyclization of α-acylaminoketones with phosphorus pentasulfide (P₄S₁₀). encyclopedia.pubcutm.ac.in This method is particularly useful for preparing 2-phenyl-5-alkyl thiazoles. cutm.ac.in
The Cook-Heilbron synthesis, discovered in 1947, provides a route to 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. cutm.ac.inwikipedia.org The mechanism for the reaction with carbon disulfide involves the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of carbon disulfide, followed by cyclization. wikipedia.org This method was significant as it provided access to a class of compounds, 5-aminothiazoles, that were previously not well-known. wikipedia.org
| Synthetic Route | Key Reactants | Product Type | Reference |
| Hantzsch Synthesis | α-Haloketone, Thioamide | Substituted Thiazoles | chemhelpasap.comsynarchive.com |
| Gabriel Synthesis | α-Acylaminoketone, P₄S₁₀ | 2,5-Disubstituted Thiazoles | encyclopedia.pubcutm.ac.in |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | 5-Aminothiazoles | cutm.ac.inwikipedia.org |
Regioselective Cyclization Strategies for Disubstituted Thiazoles
Achieving regioselectivity in the synthesis of disubstituted thiazoles is crucial for creating specific isomers. While the Hantzsch synthesis is versatile, controlling the regiochemistry can sometimes be challenging. rsc.org Modern methods have been developed to address this, allowing for the specific synthesis of 2,4- and 2,5-disubstituted thiazoles.
One such strategy involves the base-catalyzed cyclization of 2-oxo-2-(amino)ethanedithioates with reagents like tosylmethyl isocyanide (TosMIC) or α-haloketones. thieme-connect.comthieme-connect.com These methods have been shown to produce the desired regioisomers in high yields. thieme-connect.comthieme-connect.com For instance, the reaction of methyl-2-oxo-2-(amino)ethanedithioates with TosMIC can selectively yield 2,5-disubstituted thiazoles. rsc.org The structures of these regiochemically defined products are often confirmed by X-ray crystallography. thieme-connect.comthieme-connect.com
Palladium-catalyzed cross-coupling reactions have also been employed for the regiocontrolled synthesis of substituted thiazoles, starting from a pre-functionalized thiazole ring. nih.gov
Strategies for Direct Introduction of the Cyclohexylethynyl Moiety at the 2-Position of 1,3-Thiazole
Once the 1,3-thiazole ring is formed, the next critical step is the introduction of the cyclohexylethynyl group at the C2 position. This is typically achieved through modern cross-coupling reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling with 2-Halothiazoles and Cyclohexylacetylene)
The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.org
In the context of synthesizing 2-(Cyclohexylethynyl)-1,3-thiazole, a 2-halothiazole (e.g., 2-bromothiazole (B21250) or 2-chlorothiazole) would be reacted with cyclohexylacetylene in the presence of a palladium catalyst, a copper(I) salt (like CuI), and a base (often an amine like triethylamine (B128534) or diethylamine). wikipedia.org The reaction is generally carried out under mild conditions. wikipedia.org
The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: one for palladium and one for copper.
Palladium Cycle: Oxidative addition of the 2-halothiazole to the Pd(0) catalyst, followed by transmetalation with the copper acetylide, and finally reductive elimination to yield the 2-alkynylthiazole and regenerate the Pd(0) catalyst.
Copper Cycle: The base deprotonates the terminal alkyne (cyclohexylacetylene), which then reacts with the Cu(I) salt to form a copper acetylide intermediate. This intermediate then participates in the transmetalation step of the palladium cycle.
The Sonogashira coupling has been successfully applied to functionalize thiazoles at various positions. For example, 2-alkynyl-4-trifloylthiazoles have been synthesized via a regioselective Sonogashira coupling at the C2-position of 2,4-ditrifloylthiazoles. nih.gov
Copper-Catalyzed C-H Functionalization and Alkynylation Routes
Direct C-H functionalization has emerged as a more atom-economical approach, avoiding the need for pre-halogenation of the thiazole ring. mdpi.com Copper catalysis has been shown to be effective for the direct C-H alkynylation of various heterocycles.
While direct C-H alkynylation of the thiazole C2-position is a promising strategy, the inherent reactivity of the thiazole ring can present challenges. The C2-proton of thiazole is the most acidic due to the electron-withdrawing effect of the adjacent sulfur and nitrogen atoms, making it susceptible to deprotonation by strong bases. pharmaguideline.com This property can be exploited for direct functionalization.
Copper-catalyzed methods for the C-H functionalization of azoles are an active area of research. mdpi.com These reactions can proceed through various mechanisms, sometimes involving the formation of a heterocycle-copper intermediate. mdpi.com The development of specific copper-catalyzed protocols for the direct C-H alkynylation of thiazoles with terminal alkynes like cyclohexylacetylene would represent a significant advancement in the synthesis of compounds like this compound.
Multi-Component Reaction Sequences for Ethynyl-Thiazole Synthesis
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. researchgate.net This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses. While a direct three-component reaction for the one-pot synthesis of this compound from simple acyclic precursors is not extensively documented, the principles of MCRs can be applied in sequential or tandem processes that culminate in the formation of the target molecule.
One prominent strategy involves the initial formation of a 2-substituted thiazole ring, which then undergoes a subsequent coupling reaction to introduce the cyclohexylethynyl group. A well-established method for the formation of the thiazole ring itself is the Hantzsch thiazole synthesis, which is a two-component condensation between an α-haloketone and a thioamide. youtube.com
A more advanced approach that embodies the efficiency of multi-component strategies is the Sonogashira cross-coupling reaction. This reaction, while formally a two-component coupling, can be integrated into a one-pot sequence following the formation of a suitable 2-halothiazole precursor. The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org
For the synthesis of this compound, this would involve the reaction of a 2-halo-1,3-thiazole (e.g., 2-bromo-1,3-thiazole or 2-iodo-1,3-thiazole) with cyclohexylacetylene. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a copper(I) co-catalyst like copper(I) iodide (CuI), and an amine base (e.g., triethylamine) which also often serves as the solvent. acs.orgnih.gov
The regioselective nature of the Sonogashira coupling is particularly advantageous. For instance, in the case of 2,4-ditrifloylthiazoles, the cross-coupling has been shown to occur selectively at the C2-position of the thiazole ring. acs.orgnih.gov This high degree of regioselectivity is crucial for the specific synthesis of the 2-substituted product.
| Reactant 1 | Reactant 2 | Catalyst System | Key Features | Potential Product |
| 2-Bromo-1,3-thiazole | Cyclohexylacetylene | Pd(PPh₃)₄, CuI, Et₃N | High regioselectivity for the 2-position. | This compound |
| 2-Iodo-1,3-thiazole | Cyclohexylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Iodo-thiazoles are generally more reactive than bromo-thiazoles. | This compound |
| 2-Trifloyl-1,3-thiazole | Cyclohexylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Triflate is an excellent leaving group, allowing for mild reaction conditions. | This compound |
Emerging and Environmentally Benign Synthetic Protocols for this compound
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.gov For the synthesis of this compound, several green strategies can be envisioned, primarily focusing on the improvement of the Sonogashira coupling and related reactions.
One of the key areas of development is the move towards copper-free Sonogashira couplings. While the copper co-catalyst is effective, it can lead to the formation of alkyne homocoupling byproducts and poses toxicity and environmental concerns. wikipedia.org Research has focused on developing palladium-based catalytic systems that can efficiently promote the coupling without the need for copper.
The choice of solvent is another critical factor in developing environmentally benign protocols. Traditional Sonogashira reactions often employ solvents like DMF or dioxane. Greener alternatives include the use of water, ionic liquids, or deep eutectic solvents (DESs). researchgate.net For instance, the synthesis of thiazole derivatives has been reported in deep eutectic solvents, which can act as both the solvent and catalyst, simplifying the reaction setup and workup. researchgate.net
Microwave-assisted synthesis has also emerged as a green technique that can significantly reduce reaction times and improve yields for the synthesis of thiazole derivatives. nih.gov The application of microwave irradiation to the Sonogashira coupling for the synthesis of this compound could offer a more energy-efficient and rapid alternative to conventional heating.
Furthermore, the development of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily recovered and reused. While homogeneous palladium catalysts are commonly used for Sonogashira couplings, research into supported palladium catalysts on materials like silica (B1680970) or polymers could lead to more sustainable synthetic routes for 2-alkynyl-thiazoles.
| Green Strategy | Description | Potential Advantage for Synthesis |
| Copper-Free Sonogashira Coupling | Utilizes palladium catalysts that do not require a copper co-catalyst. | Avoids the use of toxic copper salts and reduces the formation of alkyne homocoupling byproducts. |
| Use of Green Solvents | Employing water, ionic liquids, or deep eutectic solvents (DESs) in place of traditional organic solvents. | Reduces the environmental impact of the synthesis and can in some cases enhance reaction rates. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to provide energy for the reaction. | Can lead to dramatically shorter reaction times, higher yields, and improved energy efficiency. |
| Heterogeneous Catalysis | Use of palladium catalysts supported on a solid matrix. | Allows for easy recovery and reuse of the catalyst, reducing waste and cost. |
Mechanistic Studies of 2 Cyclohexylethynyl 1,3 Thiazole Reactions
Investigation of Reaction Pathways and Transition States
The elucidation of reaction mechanisms for heterocyclic compounds like 2-(Cyclohexylethynyl)-1,3-thiazole heavily relies on computational chemistry. escholarship.orgrsc.org Methods such as Density Functional Theory (DFT) are employed to model reaction pathways and calculate the energies of reactants, transition states, and products. researchgate.netchemrxiv.org These computational studies provide critical insights into the kinetic and thermodynamic feasibility of various reactions. escholarship.org
For a molecule like this compound, theoretical analyses would focus on several key areas:
Transition State Geometries: Calculating the structure of transition states for reactions such as electrophilic substitution on the thiazole (B1198619) ring or additions to the ethynyl (B1212043) group. This helps in understanding the structural requirements for the reaction to proceed.
Activation Energy Barriers: Determining the energy barriers (ΔG‡) for different potential pathways. For instance, comparing the activation energies for electrophilic attack at the C-4 versus the C-5 position of the thiazole ring can quantitatively explain the observed regioselectivity.
Reaction Dynamics: For more complex reactions, ab initio molecular dynamics (AIMD) simulations can be used to explore the reaction trajectory after passing the transition state, which is crucial for understanding reactions with multiple potential outcomes. escholarship.org
Theoretical analysis of related systems, such as the halogenation of thiazolo[5,4-d]thiazole, has shown that computational models can distinguish between different possible mechanisms, for example, a direct C-halogenation versus a pathway involving intermediate N-halogenation, finding the former to be the lower energy route. udayton.eduresearchgate.net Such studies, if applied to this compound, would provide a detailed picture of its reactivity profile.
Electrophilic Aromatic Substitution Reactivity of the 1,3-Thiazole Core
The 1,3-thiazole ring exhibits aromatic character due to the delocalization of six π-electrons, including a lone pair from the sulfur atom. wikipedia.orgchemicalbook.com This aromaticity allows it to undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of this process are governed by the electronic properties of the ring. The sulfur atom acts as an electron-donor, increasing the electron density of the ring, while the electronegative nitrogen atom acts as an electron-withdrawing group.
Calculated π-electron density maps indicate that the C-5 position is the most electron-rich and therefore the primary site for electrophilic attack. wikipedia.orgchemicalbook.com The presence of the 2-cyclohexylethynyl substituent, which is generally considered to be a weak deactivating or weakly activating group, does not typically alter this inherent preference. Common EAS reactions include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com
The regioselectivity of electrophilic substitution on the thiazole ring is well-established. The primary position for attack by an electrophile is C-5. wikipedia.orgchemicalbook.comnumberanalytics.com This preference is a direct consequence of the electronic distribution within the heterocyclic ring, where the C-5 carbon bears the highest negative charge density. The C-2 position is the most electron-deficient, making it resistant to electrophilic attack and prone to nucleophilic attack instead. chemicalbook.com The C-4 position is less electron-rich than C-5 and generally only reacts if the C-5 position is already blocked by a substituent.
Regioselectivity of Electrophilic Aromatic Substitution on the Thiazole Ring
| Position | Relative Electron Density | Reactivity toward Electrophiles | Governing Factors |
|---|---|---|---|
| C-5 | High | Most reactive; preferred site | Electron-donating effect from sulfur; highest π-electron density. wikipedia.orgchemicalbook.com |
| C-4 | Moderate | Reactive if C-5 is blocked | Less electron-rich than C-5. |
| C-2 | Low | Unreactive; electron-deficient | Inductive effect of adjacent S and N atoms. chemicalbook.com |
Nucleophilic Reactivity at the Thiazole C2 Position
In contrast to its reactivity towards electrophiles, the thiazole ring is susceptible to nucleophilic attack, particularly at the C-2 position. chemicalbook.com The proximity of the C-2 carbon to both the electronegative nitrogen atom and the sulfur atom makes this position significantly electron-deficient. This electronic characteristic makes the C2-hydrogen the most acidic proton on the thiazole ring. wikipedia.org
The acidity of the C-2 proton allows for its facile removal by strong bases, a reaction known as deprotonation or metalation. wikipedia.org Organolithium reagents, such as n-butyllithium (n-BuLi), are commonly used for this purpose. This reaction generates a highly reactive 2-lithiothiazole intermediate. This intermediate is a powerful nucleophile and serves as a versatile synthon for introducing a wide variety of substituents at the C-2 position by quenching with different electrophiles.
This reactivity is fundamental to the synthesis of many 2-substituted thiazoles. For instance, while this compound is typically synthesized via cross-coupling methods, an alternative conceptual approach could involve the deprotonation of thiazole at C-2 followed by reaction with a cyclohexylethynyl electrophile.
Reactivity and Transformation of the Ethynyl Group
The ethynyl group in this compound is a highly versatile functional group capable of undergoing numerous transformations. Its reactivity allows for the further elaboration of the molecular structure, making it a key site for chemical modifications.
Key transformations include:
Sonogashira Coupling: While the Sonogashira reaction is often used to construct the parent molecule (e.g., by coupling 2-halothiazole with cyclohexylacetylene), the terminal alkyne itself can participate in further Sonogashira couplings if reacted with aryl or vinyl halides. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction, catalyzed by palladium and copper, is a powerful tool for creating complex conjugated systems. sustech.edu.cnnih.gov
Azide-Alkyne Cycloaddition (Click Chemistry): The terminal alkyne is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgyoutube.com This reaction with an organic azide (B81097) provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazole rings, allowing the thiazole to be linked to other molecular scaffolds. nih.govyoutube.com
Hydroamination and Other Cyclizations: The alkyne moiety can undergo addition reactions, such as hydroamination, where an N-H bond adds across the triple bond. nih.gov In suitably designed precursors, this can lead to intramolecular cyclization, forming new heterocyclic rings fused to the thiazole system.
Common Transformations of the Ethynyl Group
| Reaction Type | Reactant | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst, Cu(I) cocatalyst, Base | Disubstituted Alkyne |
| Click Chemistry (CuAAC) | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/Na-ascorbate) | 1,2,3-Triazole |
| Hydroamination | Amine (R₂NH) | Transition metal catalyst (e.g., Cu, Au) | Enamine/Imine |
Influence of the Cyclohexyl Moiety on Reaction Stereocontrol and Kinetics
The cyclohexyl group, while often considered a simple alkyl substituent, exerts a profound influence on the reactivity of the molecule through steric effects. These effects impact both the rate of reactions (kinetics) and the spatial arrangement of the products (stereocontrol).
Kinetics: The bulky nature of the cyclohexyl group creates steric hindrance around the ethynyl-thiazole core. msu.edu This steric crowding can raise the energy of the transition state for reactions involving nearby functional groups, thereby slowing the reaction rate. spcmc.ac.in The extent of this steric hindrance depends on the conformation of the cyclohexane (B81311) ring, which preferentially adopts a chair conformation with the substituent in the more stable equatorial position to minimize unfavorable 1,3-diaxial interactions. lumenlearning.comlibretexts.org
Stereocontrol: The most significant impact of the cyclohexyl group is its role in directing the stereochemical outcome of reactions. Its large size effectively blocks one face of the molecule, forcing incoming reagents to approach from the less hindered side. This can lead to high levels of stereoselectivity. For example, in a study of EtAlCl₂-induced cyclizations, a substrate with a cyclohexyl group provided excellent diastereoselectivity (93:7), whereas a similar substrate with a less bulky primary alkyl group gave only modest selectivity (60:40). nih.gov This demonstrates that the steric demand of the cyclohexyl group is highly effective for stereocontrol. The rotational freedom of the cyclohexyl group can also allow it to adopt a conformation that maximizes stabilizing London dispersion interactions, further influencing the stability of transition states. acs.org
Influence of Cyclohexyl Group on Reactivity
| Property | Influence of Cyclohexyl Group | Underlying Principle |
|---|---|---|
| Kinetics (Reaction Rate) | Generally decreases reaction rates at nearby centers. | Steric hindrance raises the activation energy of the transition state. spcmc.ac.in |
| Stereocontrol (Product Selectivity) | Excellent directing group, leading to high stereoselectivity. | The bulky group blocks one face of the molecule, favoring attack from the less hindered side. nih.gov |
Advanced Spectroscopic Characterization Techniques for 2 Cyclohexylethynyl 1,3 Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR Spectral Analysis and Spin-Spin Coupling
In a hypothetical ¹H NMR spectrum of 2-(cyclohexylethynyl)-1,3-thiazole, distinct signals would be expected for the protons of the thiazole (B1198619) ring and the cyclohexyl group. The thiazole ring protons, typically found in the aromatic region of the spectrum, would likely appear as two distinct signals. Their chemical shifts would be influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms and the electronic effects of the cyclohexylethynyl substituent. Spin-spin coupling between these protons would provide information about their relative positions on the ring.
The protons of the cyclohexyl group would exhibit a complex set of overlapping multiplets in the aliphatic region of the spectrum. The chemical shifts of these protons would vary depending on their axial or equatorial positions and their proximity to the electron-withdrawing ethynyl (B1212043) group.
Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Assignments
A ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Distinct signals would be anticipated for each unique carbon atom in the thiazole ring, the ethynyl group, and the cyclohexyl ring.
The carbons of the thiazole ring would resonate at characteristic chemical shifts, influenced by the heteroatoms and the substituent. The two carbons of the ethynyl group would appear in the typical range for sp-hybridized carbons. The carbons of the cyclohexyl ring would show a set of signals in the aliphatic region, with their chemical shifts providing further confirmation of the structure.
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Confirmation
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the thiazole and cyclohexyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connection between the cyclohexyl group, the ethynyl linker, and the thiazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in determining the stereochemistry of the cyclohexyl ring and its orientation relative to the rest of the molecule.
Vibrational Spectroscopy for Functional Group and Molecular Structure Confirmation
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. A key feature would be the stretching vibration of the carbon-carbon triple bond (C≡C) of the ethynyl group, which typically appears in the region of 2100-2260 cm⁻¹. The C-H stretching vibrations of the thiazole ring and the cyclohexyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The spectrum would also contain a "fingerprint" region with complex absorptions corresponding to various bending and stretching vibrations of the entire molecule, providing a unique identifier for the compound.
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR. The C≡C stretching vibration, which is often weak in the IR spectrum of symmetrically substituted alkynes, would be expected to show a strong signal in the Raman spectrum of this compound. This is because the polarizability of the C≡C bond changes significantly during the vibration. The symmetric breathing vibrations of the thiazole ring are also often more prominent in the Raman spectrum.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns.
Molecular Ion and Formula Determination:
In a typical mass spectrum of this compound, the molecular ion peak (M⁺•) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The nominal molecular weight of C₁₁H₁₃NS is 191.08 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For instance, an ESI-HRMS experiment would be expected to show a protonated molecule [M+H]⁺ with a calculated m/z that can be compared to the theoretical value to confirm the composition.
Interactive Data Table: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [C₁₁H₁₃NS + H]⁺ | 192.0892 |
| [C₁₁H₁₃NS + Na]⁺ | 214.0711 |
Fragmentation Analysis:
The fragmentation pattern observed in the mass spectrum provides a roadmap to the compound's structure. While a specific experimental spectrum for this compound is not publicly available, a predictive fragmentation pattern can be deduced based on the known fragmentation of thiazole derivatives and the nature of the substituents. researchgate.net
The primary fragmentation pathways would likely involve the cleavage of the bonds connecting the cyclohexyl and ethynyl groups to the thiazole ring, as well as the fragmentation of the cyclohexyl ring itself. Common fragmentation patterns for thiazole rings can include ring opening and the loss of small neutral molecules like hydrogen cyanide (HCN) or acetylene. researchgate.net
Key Predicted Fragmentation Pathways:
Loss of the cyclohexyl group: A significant fragment would likely be observed corresponding to the loss of the cyclohexyl radical (•C₆H₁₁), resulting in an ion at m/z 108.
Cleavage of the ethynyl bond: Fragmentation could occur at the C-C triple bond or the bond connecting it to the thiazole ring.
Retro-Diels-Alder (RDA) fragmentation of the cyclohexyl ring: If the cyclohexyl ring undergoes RDA fragmentation, it would lead to the loss of ethene (C₂H₄), generating a characteristic fragment ion.
Thiazole ring fragmentation: The thiazole ring itself can undergo cleavage, leading to smaller fragments containing sulfur and nitrogen. researchgate.net
Interactive Data Table: Predicted Key Mass Fragments of this compound
| Fragment Ion | Predicted m/z | Description |
| [C₁₁H₁₃NS]⁺• | 191 | Molecular Ion |
| [C₅H₂NS]⁺ | 108 | Loss of cyclohexyl radical |
| [C₉H₉NS]⁺• | 163 | Loss of ethene from cyclohexyl ring (RDA) |
X-ray Crystallography for Definitive Solid-State Molecular Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, the expected molecular geometry can be inferred from the known structures of similar thiazole derivatives. researchgate.net
Expected Molecular Geometry:
The molecule is expected to adopt a largely planar conformation in the region of the thiazole ring and the ethynyl linker, a common feature in conjugated systems. The cyclohexyl group, with its chair conformation, would introduce a three-dimensional character to the molecule.
Thiazole Ring: The 1,3-thiazole ring is an aromatic heterocycle, and its bond lengths and angles would be consistent with those observed in other thiazole structures.
Ethynyl Linker: The carbon-carbon triple bond of the ethynyl group imposes a linear geometry on the C-C≡C-C fragment.
Cyclohexyl Group: The cyclohexyl group would likely exist in its most stable chair conformation, with the ethynyl-thiazole substituent in an equatorial position to minimize steric hindrance.
Interactive Data Table: Predicted Key Geometric Parameters for this compound
| Parameter | Predicted Value |
| Thiazole C=N bond length | ~1.37 Å |
| Thiazole C-S bond length | ~1.72 Å |
| C≡C bond length | ~1.20 Å |
| Torsion angle (Thiazole-Ethynyl) | ~0° (planar) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the extent of conjugation and the types of electronic transitions occurring.
The UV-Vis spectrum of this compound is expected to be influenced by the electronic properties of the thiazole ring and the extended conjugation provided by the ethynyl group. The parent thiazole molecule exhibits absorption bands in the UV region. nist.govnist.gov The introduction of the cyclohexylethynyl substituent is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the π-conjugated system.
Expected Electronic Transitions:
The primary electronic transitions anticipated for this molecule are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity. n → π* transitions, involving the excitation of a non-bonding electron (from the nitrogen or sulfur atoms of the thiazole ring) to a π* antibonding orbital, are also possible but are generally of lower intensity.
The extended conjugation from the thiazole ring through the ethynyl group would lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths compared to unsubstituted thiazole.
Interactive Data Table: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λmax (nm) | Description |
| π → π | ~250-280 | High-intensity band due to the conjugated system |
| n → π | ~300-320 | Lower-intensity band, potentially masked by the stronger π → π* transition |
Computational Chemistry and Theoretical Investigations of 2 Cyclohexylethynyl 1,3 Thiazole
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. For many thiazole (B1198619) derivatives, these methods have provided deep insights into their behavior. However, specific quantum chemical data for 2-(Cyclohexylethynyl)-1,3-thiazole is not present in the current scientific literature.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are essential for exploring the dynamic and interactive behavior of molecules. These approaches build upon the foundational data from quantum chemical calculations to explore conformational possibilities and predict reactive sites.
Geometry Optimization and Conformational Analysis
Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. nih.govresearchgate.net For a flexible molecule like this compound, which contains a rotatable cyclohexyl group, conformational analysis is crucial to identify the various low-energy shapes (conformers) it can adopt. researchgate.net This analysis helps in understanding how the molecule's shape influences its properties and interactions. While conformational studies have been conducted on other thiazole-containing peptides and analogues, revealing how cyclization can reduce flexibility, a detailed conformational analysis and geometry optimization of this compound is currently absent from the literature. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comasianpubs.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.comirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. asianpubs.orgirjweb.com A smaller gap generally suggests higher reactivity. asianpubs.org For various thiazole derivatives, the HOMO-LUMO gap has been calculated to understand their charge transfer properties and reactivity. nih.govresearchgate.netresearchgate.net However, a specific FMO analysis, including the energy gap and the spatial distribution of the HOMO and LUMO for this compound, has not been documented.
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of negative electrostatic potential (typically red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net This analysis provides insights into charge distribution and is crucial for understanding hydrogen bonding and other non-covalent interactions. While MEP analysis has been applied to other thiazole compounds to understand their intermolecular interactions, no such study has been published for this compound. researchgate.net
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
The prediction of spectroscopic parameters through computational methods is a cornerstone of molecular characterization. Techniques like Density Functional Theory (DFT) are frequently employed to calculate these properties for heterocyclic compounds, including thiazole derivatives. researchgate.netnih.govdergipark.org.tr The process typically involves optimizing the molecule's geometry to find its lowest energy conformation, followed by calculations of specific spectroscopic data.
NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. mdpi.com These calculations provide theoretical spectra that can be compared with experimental results to confirm molecular structures. mdpi.comnih.govmdpi.com For this compound, a theoretical prediction would yield specific chemical shifts for each unique carbon and hydrogen atom, aiding in the assignment of experimental NMR spectra. While specific calculations for this exact molecule are not publicly available, the table below illustrates the typical output of such a predictive study.
Table 1: Illustrative Predicted NMR Chemical Shifts for this compound
| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Thiazole Ring H | 7.5 - 8.5 |
| ¹H | Cyclohexyl Ring CH (adjacent to alkyne) | 2.5 - 3.0 |
| ¹H | Cyclohexyl Ring CH₂ | 1.2 - 2.0 |
| ¹³C | Thiazole Ring C=N | 150 - 160 |
| ¹³C | Thiazole Ring C-S | 115 - 125 |
| ¹³C | Alkyne C≡C | 80 - 95 |
| ¹³C | Cyclohexyl Ring CH | 30 - 40 |
| ¹³C | Cyclohexyl Ring CH₂ | 25 - 35 |
Vibrational Frequencies: Theoretical vibrational analysis using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.netnih.govmdpi.com These calculations yield a set of vibrational modes and their corresponding frequencies. nih.govresearchgate.net To improve agreement with experimental data, calculated frequencies are often multiplied by a scaling factor. nih.gov The analysis helps in assigning specific absorption bands in an experimental IR spectrum to particular molecular motions, such as stretching or bending of specific bonds. researchgate.netmdpi.com
Table 2: Illustrative Predicted Vibrational Frequencies and Assignments for this compound
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~3100 | C-H stretch (Thiazole ring) |
| 2950 - 2850 | C-H stretch (Cyclohexyl ring) |
| ~2200 | C≡C stretch (Alkyne) |
| ~1550 | C=N stretch (Thiazole ring) |
| ~1450 | CH₂ bend (Cyclohexyl ring) |
| ~850 | C-S stretch (Thiazole ring) |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into conformational changes, molecular flexibility, and interactions with the surrounding environment. ajms.iqmdpi.com
Dynamic Behavior: For this compound, MD simulations can reveal the rotational freedom of the cyclohexyl group relative to the rigid thiazole ring and the flexibility of the ethynyl (B1212043) linker. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can quantify the stability of the molecule's conformation and the mobility of specific atomic regions, respectively. ajms.iq Such simulations are crucial for understanding how the molecule might interact with biological targets or other materials. nih.gov
Solvent Effects: The behavior of a molecule can be significantly influenced by its solvent environment. mdpi.com MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules (like water or organic solvents) in the simulation box. researchgate.net These simulations can model how solvent molecules arrange themselves around the solute, forming solvation shells, and can quantify interactions such as hydrogen bonding between the solute and solvent. mdpi.com This information is vital for understanding solubility, reaction kinetics, and how the molecule behaves in a biological medium.
Table 3: Insights from Molecular Dynamics Simulations on Solvent Effects
| Parameter Investigated | Information Gained |
|---|---|
| Radial Distribution Function (RDF) | Describes the probability of finding solvent molecules at a certain distance from the solute, defining solvation shells. |
| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between the thiazole nitrogen and protic solvents. |
| Diffusion Coefficient | Measures the mobility of the solute within the solvent, related to its hydrodynamic radius. |
| Conformational Analysis | Reveals the preferred conformations of the molecule in a given solvent and the energy barriers between them. |
2 Cyclohexylethynyl 1,3 Thiazole As a Versatile Synthetic Building Block
Strategic Utility in Carbon-Carbon Bond Formation
The thiazole (B1198619) ring is a cornerstone in the synthesis of numerous biologically active compounds. The C2 position of the 1,3-thiazole ring is particularly important for carbon-carbon bond formation due to the acidity of the attached proton. Strong bases, such as organolithium reagents, can deprotonate the C2 position, creating a nucleophilic thiazol-2-yl anion wikipedia.orgpharmaguideline.com. This intermediate is highly effective in reactions with various electrophiles to form new carbon-carbon bonds pharmaguideline.com.
For 2-(cyclohexylethynyl)-1,3-thiazole, this inherent reactivity is preserved. Deprotonation at the C5 position (as the C2 position is substituted) or manipulation of the ethynyl (B1212043) group offers pathways for building molecular complexity. However, the classic approach for functionalizing the C2 position is most relevant to the synthesis of its precursors and analogous structures.
A primary application of C2-lithiated thiazoles is in the synthesis of thiazole-2-carboxaldehydes, which are themselves valuable intermediates sigmaaldrich.comsigmaaldrich.combiosynth.comchemicalbook.com. The synthesis involves the reaction of the C2-lithiated thiazole with an appropriate formylating agent. A common and efficient method is the reaction with N,N-dimethylformamide (DMF), followed by an aqueous workup to yield the desired aldehyde chemicalbook.com. This transformation is a key step, as the resulting aldehyde can be used in numerous subsequent reactions, including Wittig reactions, aldol condensations, and reductive aminations.
This protocol is foundational for creating functionalized thiazoles. For instance, a precursor thiazole can be converted to a thiazole-2-carboxaldehyde, which then serves as a platform for introducing other substituents or building larger molecular frameworks wikipedia.org.
Table 1: Synthesis of Thiazole-2-carboxaldehyde
| Reactant | Reagents | Product | Reaction Type |
|---|---|---|---|
| 1,3-Thiazole | 1. n-Butyllithium (n-BuLi) 2. N,N-Dimethylformamide (DMF) 3. Aqueous Workup | Thiazole-2-carboxaldehyde | Formylation via Nucleophilic Acyl Substitution |
Facilitation of New Heterocyclic Systems and Polycyclic Structures
The cyclohexylethynyl group on the thiazole core is a highly versatile functional group for constructing new ring systems. The carbon-carbon triple bond can readily participate in cycloaddition reactions, which are powerful methods for forming cyclic compounds wikipedia.org.
One of the most prominent reactions is the [3+2] dipolar cycloaddition, also known as the Huisgen cycloaddition youtube.com. The reaction of the terminal alkyne of this compound with an azide (B81097) (a 1,3-dipole) yields a 1,2,3-triazole ring. This reaction, particularly the copper(I)-catalyzed version (CuAAC) or "click chemistry," is known for its high efficiency, mild reaction conditions, and broad substrate scope, making it a reliable method for linking the thiazole moiety to other molecular fragments youtube.combeilstein-journals.org.
Other 1,3-dipoles can also be employed to generate different five-membered heterocycles:
Nitrile oxides react with the alkyne to form isoxazoles youtube.com.
Nitrile imines yield pyrazoles youtube.com.
Furthermore, the alkyne can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with a suitable diene, leading to the formation of a six-membered ring and expanding the polycyclic nature of the molecule.
Table 2: Cycloaddition Reactions of the Ethynyl Moiety
| Reaction Type | Reactant for Ethynyl Group | Resulting Heterocycle/Structure |
|---|---|---|
| [3+2] Cycloaddition (Azide-Alkyne) | Organic Azide (R-N₃) | 1,2,3-Triazole |
| [3+2] Cycloaddition (Nitrile Oxide) | Nitrile Oxide (R-CNO) | Isoxazole |
| [4+2] Cycloaddition (Diels-Alder) | Diene (e.g., Butadiene) | Cyclohexadiene derivative |
Strategies for Further Derivatization and Functionalization of the Thiazole and Ethynyl Moieties
Both the thiazole ring and the ethynyl group of this compound are amenable to a wide range of chemical modifications, allowing for systematic exploration of its chemical space.
Thiazole Moiety: The thiazole ring can undergo various substitutions. While the C2 position is blocked, the C4 and C5 positions remain available for functionalization.
Electrophilic Substitution: The C5 position is the most common site for electrophilic attack, especially when an electron-donating group is present at C2 wikipedia.orgpharmaguideline.com. Reactions such as halogenation (using NBS or Br₂) or sulfonation can introduce new functional groups at this position.
Metal-Catalyzed Cross-Coupling: If a halogen is introduced at the C5 position, it can be used as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
Ethynyl Moiety: The carbon-carbon triple bond is rich in electron density and susceptible to a variety of addition reactions.
Hydration: In the presence of an acid catalyst and mercury(II) salts, the alkyne can undergo hydration to form a ketone (specifically, a cyclohexyl-thiazol-2-yl-methanone).
Hydrogenation: The triple bond can be selectively reduced. Using a poisoned catalyst like Lindlar's catalyst yields the corresponding (Z)-alkene, while dissolving metal reduction (e.g., Na/NH₃) gives the (E)-alkene. Complete hydrogenation to an alkane can be achieved with catalysts like palladium on carbon (Pd/C).
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond can produce di- or tetra-haloalkanes, which are useful intermediates for further synthesis.
Table 3: Derivatization Strategies
| Moiety | Reaction Type | Reagents | Resulting Functional Group/Structure |
|---|---|---|---|
| Thiazole | Electrophilic Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-(cyclohexylethynyl)-1,3-thiazole |
| Ethynyl | Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | Cyclohexyl(thiazol-2-yl)methanone (Ketone) |
| Ethynyl | Partial Hydrogenation | H₂, Lindlar's Catalyst | 2-(Cyclohexylvinyl)-1,3-thiazole (Z-alkene) |
| Ethynyl | Complete Hydrogenation | H₂, Pd/C | 2-(Cyclohexylethyl)-1,3-thiazole (Alkane) |
Potential as Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction wikipedia.orgyoutube.com. Once it has served its purpose, the auxiliary can be removed and ideally recycled sigmaaldrich.comsemanticscholar.org. For this compound to function as a chiral auxiliary, it must first be rendered chiral. This could be achieved by using an enantiomerically pure cyclohexyl precursor during its synthesis, for example, by starting with a chiral cyclohexanol derivative.
If a chiral version of this compound were synthesized, the bulky and stereochemically defined cyclohexyl group could exert significant steric influence on reactions occurring at or near the thiazole ring. For example, if the thiazole were attached to a prochiral enolate, the chiral cyclohexylethynyl-thiazole moiety could block one face of the enolate, directing an incoming electrophile to the opposite face with high diastereoselectivity researchgate.net. This strategy is commonly employed in asymmetric aldol reactions and alkylations wikipedia.orgresearchgate.net.
After the stereocenter has been set, the auxiliary could be cleaved from the product. The versatility of the thiazole ring and the ethynyl group could offer multiple cleavage strategies, fulfilling a key requirement for an effective chiral auxiliary.
Table 4: Hypothetical Application as a Chiral Auxiliary
| Step | Description | Example Reaction |
|---|---|---|
| 1. Attachment | A prochiral substrate (e.g., a carboxylic acid) is attached to the nitrogen of a chiral thiazolium salt derived from the title compound. | Amide bond formation. |
| 2. Stereoselective Reaction | The resulting adduct forms an enolate, and the chiral auxiliary directs the approach of an electrophile (e.g., an aldehyde) to one face. | Asymmetric Aldol Reaction. |
| 3. Cleavage | The chiral auxiliary is removed from the product, yielding an enantiomerically enriched product and recovering the auxiliary. | Hydrolysis of the amide bond. |
Future Research Directions and Emerging Opportunities
Development of Highly Stereoselective and Regioselective Synthetic Pathways
The synthesis of functionalized thiazoles is a well-established area of organic chemistry, with the Hantzsch thiazole (B1198619) synthesis being a cornerstone method. ijper.orgderpharmachemica.com However, the preparation of specifically substituted derivatives like 2-(cyclohexylethynyl)-1,3-thiazole with high control over stereochemistry and regiochemistry presents ongoing challenges and opportunities for methodological innovation.
Future research will likely focus on developing synthetic routes that offer precise control over the final architecture of the molecule. For instance, the introduction of the cyclohexylethynyl group at the C2 position of the thiazole ring requires highly regioselective approaches. Traditional methods often yield mixtures of isomers, necessitating complex purification steps. nih.govnih.govresearchgate.net Therefore, the development of novel one-pot syntheses or catalyst-controlled cyclization reactions that favor the formation of the desired 2-substituted regioisomer will be a significant advancement.
Furthermore, if chiral centers are introduced into the cyclohexyl ring or if the thiazole ring is further functionalized, the development of stereoselective synthetic methods will become crucial. This could involve the use of chiral catalysts, auxiliaries, or starting materials to control the three-dimensional arrangement of atoms in the molecule.
Table 1: Potential Strategies for Stereoselective and Regioselective Synthesis
| Strategy | Description | Potential Advantage |
| Directed Metalation | Utilizing a directing group on the thiazole ring to guide a metalating agent to a specific position, followed by reaction with a cyclohexylethynyl electrophile. | High regioselectivity for the introduction of the cyclohexylethynyl group. |
| Catalyst-Controlled Cyclization | Employing a catalyst that selectively promotes the formation of the 2-substituted thiazole ring from acyclic precursors. | Potential for high regioselectivity in a one-pot procedure. |
| Chiral Pool Synthesis | Starting from enantiomerically pure cyclohexyl precursors to control the stereochemistry of the final product. | Access to enantiopure this compound derivatives. |
| Asymmetric Catalysis | Using a chiral catalyst to induce stereoselectivity in a key bond-forming step of the synthesis. | Potential for catalytic generation of stereocenters with high enantiomeric excess. |
Exploration of Advanced Catalytic Systems for Novel Transformations
The ethynyl (B1212043) and thiazole functionalities within this compound offer multiple sites for further chemical transformations. Advanced catalytic systems will be instrumental in selectively activating and modifying these groups to generate a diverse range of new molecules.
The carbon-carbon triple bond of the cyclohexylethynyl group is a prime target for catalytic reactions such as hydrogenation, hydration, and cycloadditions. For example, the development of catalysts that can selectively hydrogenate the alkyne to either a cis- or trans-alkene would provide access to geometrically defined products with potentially distinct biological or material properties.
The thiazole ring itself can be a substrate for various catalytic cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of additional functional groups at specific positions. derpharmachemica.com Future research could explore the use of novel palladium, copper, or nickel catalysts to achieve these transformations with high efficiency and selectivity in the presence of the sensitive ethynyl group.
Table 2: Potential Catalytic Transformations of this compound
| Reaction Type | Target Functionality | Potential Catalyst Systems | Resulting Product Class |
| Selective Hydrogenation | Ethynyl group | Lindlar's catalyst, P-2 Nickel | (Z)- or (E)-2-(Cyclohexylvinyl)-1,3-thiazole |
| Click Chemistry (Cycloaddition) | Ethynyl group | Copper(I), Ruthenium | 1,2,3-Triazole-substituted thiazoles |
| Suzuki Coupling | C-H or C-Halogen bonds on the thiazole ring | Palladium(0) complexes with specialized ligands | Aryl- or heteroaryl-substituted 2-(cyclohexylethynyl)-1,3-thiazoles |
| Sonogashira Coupling | C-H or C-Halogen bonds on the thiazole ring | Palladium(0)/Copper(I) | Thiazoles with additional alkyne functionalities |
Deeper Mechanistic Understanding through Advanced Computational Techniques
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing methods and designing new ones. Advanced computational techniques, such as Density Functional Theory (DFT) and other quantum chemical methods, can provide invaluable insights into the energetics and pathways of chemical reactions. nih.govnih.govresearchgate.net
Computational studies can be employed to:
Elucidate Reaction Pathways: By modeling the transition states and intermediates of a reaction, researchers can understand the step-by-step mechanism and identify the rate-determining step. This knowledge can then be used to modify reaction conditions to improve yields and selectivities.
Predict Regio- and Stereoselectivity: Computational models can help predict which isomer is more likely to form in a reaction, guiding the choice of reagents and catalysts to achieve the desired outcome. For instance, the regioselectivity of the Hantzsch synthesis to favor the 2-substituted product could be rationalized and optimized through computational analysis. nih.gov
Design Novel Catalysts: By understanding the interaction between a catalyst and the substrate at the molecular level, it is possible to design new catalysts with improved activity and selectivity for specific transformations of this compound.
Integration of this compound into Novel Chemical Methodologies and Architectures
The unique combination of a rigid cyclohexyl group, a reactive alkyne, and a heteroaromatic thiazole ring makes this compound an attractive building block for the construction of more complex and functional molecules. The development of novel chemical methodologies that leverage the reactivity of this compound will be a key area of future research.
One promising avenue is the use of this compound in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach offers a highly efficient way to generate molecular diversity and access novel chemical scaffolds. bepls.com
Furthermore, the integration of this compound into larger molecular architectures, such as polymers, dendrimers, or macrocycles, could lead to new materials with interesting optical, electronic, or self-assembly properties. The thiazole moiety is known to be present in various biologically active compounds, and its incorporation into new molecular frameworks could lead to the discovery of novel therapeutic agents. nih.govnih.govnih.govnih.govresearchgate.netmdpi.comresearchgate.net The strategy of molecular hybridization, where two or more pharmacophores are combined, could be applied to this compound to create new drug candidates. nih.gov
Q & A
Advanced Research Question
- In vitro assays : Screen cardiotropic activity using isolated rat aorta rings (e.g., measure vasodilation/contraction responses) .
- Antimicrobial testing : Determine IC₅₀ against pathogens like Trypanosoma cruzi via microplate dilution assays .
- Selectivity Index (SI) : Compare cytotoxicity (e.g., in HEK293 cells) to therapeutic efficacy to prioritize candidates .
Q. Example Data :
| Derivative | IC₅₀ (μM) | SI (vs. HEK293) |
|---|---|---|
| LpQM-31 | 1.62 | >50 |
| LpQM-28 | 1.86 | >50 |
| Source: |
How can computational modeling optimize the design of this compound derivatives for target binding?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to predict binding modes to targets (e.g., aldose reductase for anti-diabetic applications). Focus on hydrogen bonding and hydrophobic interactions .
- DFT Calculations : Apply B3LYP/6-31G(d) to assess electronic properties (e.g., HOMO-LUMO gaps) and correlate with bioactivity .
- MD Simulations : Run 100-ns trajectories to evaluate complex stability (e.g., RMSD < 2 Å indicates stable binding) .
Case Study : Derivatives with para-substituted aryl groups showed enhanced binding affinity due to π-π stacking with aldose reductase .
How should researchers resolve contradictions between experimental and computational data for this compound derivatives?
Advanced Research Question
- Data Validation : Cross-check DFT-predicted thermochemical properties (e.g., atomization energies) with experimental calorimetry .
- Error Analysis : Quantify deviations (e.g., average absolute deviation of 2.4 kcal/mol in DFT vs. experiment) and adjust exchange-correlation functionals .
- Crystallographic Refinement : Use SHELXL to resolve structural discrepancies (e.g., bond length/angle mismatches) .
Example : Inconsistent NMR shifts may arise from solvent effects—re-run experiments in deuterated DMSO vs. CDCl₃ .
What strategies enhance the stability and solubility of this compound derivatives for in vivo studies?
Advanced Research Question
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance solubility via salt formation .
- Lipophilicity Optimization : Balance logP values (aim for 2–5) by modifying cyclohexyl or thiazole substituents .
Table : Solubility vs. Substituent Effects
| Substituent | logP | Aqueous Solubility (mg/mL) |
|---|---|---|
| 4-Fluorophenyl | 3.1 | 0.45 |
| 4-Methoxyphenyl | 2.8 | 0.78 |
| Hypothetical data based on |
How do substituent variations on the thiazole ring influence the biological activity of this compound derivatives?
Advanced Research Question
- Electron-Donating Groups (EDGs) : Methoxy groups enhance π-stacking with hydrophobic enzyme pockets (e.g., aldose reductase) .
- Electron-Withdrawing Groups (EWGs) : Nitro groups improve antimicrobial activity but may increase cytotoxicity .
- Steric Effects : Bulky substituents (e.g., bromophenyl) reduce binding affinity due to steric clashes .
SAR Insight : Derivatives with 4-chlorophenyl groups exhibited optimal balance between activity and selectivity .
What safety protocols are recommended for handling this compound derivatives in the laboratory?
Basic Research Question
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal .
Note : Validate compound toxicity via Ames test or zebrafish embryo assays before scaling up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
